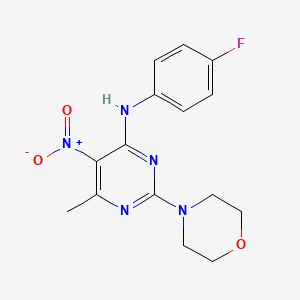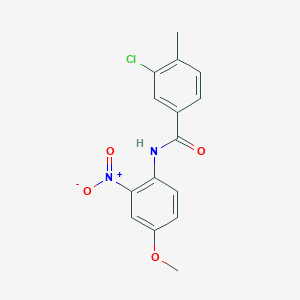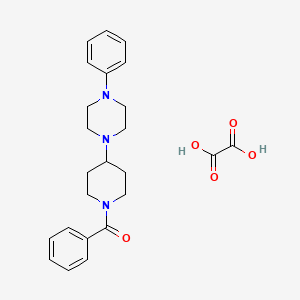![molecular formula C20H20N4O3 B3971585 4,4'-[(2-methoxy-1-naphthyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971585.png)
4,4'-[(2-methoxy-1-naphthyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Descripción general
Descripción
4,4'-[(2-methoxy-1-naphthyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MNMP and is a member of the pyrazolone family of compounds. MNMP has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of MNMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. MNMP has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
MNMP has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which could be useful in the treatment of various diseases. MNMP has also been shown to inhibit tumor cell growth and induce apoptosis, making it a potential candidate for cancer therapy. Furthermore, MNMP has been shown to have antibacterial, antifungal, and antiviral properties, which could be useful in the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNMP has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for use in various experiments. MNMP also has a low toxicity profile, making it safe for use in cell culture and animal experiments. However, MNMP has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on MNMP. One area of interest is the development of new drugs based on MNMP. MNMP derivatives could be developed to target specific diseases, such as cancer, inflammation, and infections. Another area of interest is the investigation of the mechanism of action of MNMP, which could lead to a better understanding of its potential therapeutic applications. Additionally, the use of MNMP in combination with other drugs could be explored, as it may enhance their therapeutic effects. Overall, MNMP has significant potential for use in various scientific fields, and further research is needed to fully understand its properties and applications.
Aplicaciones Científicas De Investigación
MNMP has been extensively studied for its potential applications in various scientific fields. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. MNMP has also been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor cell growth and induce apoptosis. Furthermore, MNMP has been investigated for its antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases.
Propiedades
IUPAC Name |
4-[(2-methoxynaphthalen-1-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-10-15(19(25)23-21-10)18(16-11(2)22-24-20(16)26)17-13-7-5-4-6-12(13)8-9-14(17)27-3/h4-9,18H,1-3H3,(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVUBCDNUOBUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=C(NNC2=O)C)C3=C(C=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3971505.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3971516.png)

![4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3971522.png)
![1-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3971530.png)
![3-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3971536.png)
![1-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3971545.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B3971551.png)

![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971571.png)
![2-{4-[1-(2-ethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3971577.png)

